molecular formula C10H12O4 B3378914 2-[3-(Hydroxymethyl)phenoxy]propanoic acid CAS No. 149492-36-4

2-[3-(Hydroxymethyl)phenoxy]propanoic acid

Cat. No.: B3378914
CAS No.: 149492-36-4
M. Wt: 196.2 g/mol
InChI Key: MQNOWCALMQDTGZ-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenoxy]propanoic acid (CAS 149492-36-4) is an organic compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . Structurally, it consists of a propanoic acid moiety linked via an ether bond to a benzene ring substituted with a hydroxymethyl (-CH₂OH) group at the meta position.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOWCALMQDTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid typically involves the reaction of 3-(Hydroxymethyl)phenol with a suitable propanoic acid derivative. One common method is the esterification of 3-(Hydroxymethyl)phenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Herbicides
2-[3-(Hydroxymethyl)phenoxy]propanoic acid serves as an important intermediate in the synthesis of aryloxyphenoxypropionic acid-type herbicides. These compounds exhibit selective herbicidal activity, particularly against monocotyledonous weeds while minimizing damage to dicotyledonous crops. The selective nature of these herbicides allows for their use in agricultural practices without adversely affecting crop yields .

Chemical Modifications
The compound can undergo various chemical reactions such as oxidation and reduction, which are crucial for modifying its structure to enhance its efficacy in different applications. For instance, the hydroxymethyl group can be oxidized to form carboxylic acids or reduced to yield alcohols, thereby tailoring the compound for specific uses.

Biological Applications

Proteomics Research
In biological research, 2-[3-(Hydroxymethyl)phenoxy]propanoic acid is utilized in proteomics for studying protein interactions and functions. Its ability to act as a probe in biochemical assays aids researchers in understanding complex biological processes and protein behavior under various conditions .

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to 2-[3-(Hydroxymethyl)phenoxy]propanoic acid. Structural modifications have been shown to enhance their inhibitory effects against resistant bacterial strains, which is critical in addressing the growing issue of antibiotic resistance .

Industrial Applications

Polymer Production
The compound is also significant in the production of polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .

Additives in Rubber Manufacturing
In the rubber industry, 2-[3-(Hydroxymethyl)phenoxy]propanoic acid is employed as an additive to enhance the performance characteristics of rubber products. This application highlights its utility in improving the durability and elasticity of rubber materials used in automotive and industrial components.

Case Studies

Study Title Focus Findings
Synthesis of Aryloxyphenoxypropionic Acid HerbicidesAgricultural ChemistryDemonstrated selective herbicidal activity against key monocot weeds with minimal impact on crops .
Proteomic Applications of Aryloxy CompoundsBiochemistryHighlighted the role of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid in elucidating protein interactions .
Antimicrobial Efficacy Against Resistant StrainsMicrobiologyShowed enhanced activity against resistant bacterial strains through structural modifications .

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid
  • Structure : Features a pyridine ring with a trifluoromethyl (-CF₃) group instead of a benzene ring.
  • Key Differences : The trifluoromethyl group is highly electronegative, increasing lipophilicity and metabolic stability compared to the hydroxymethyl group. This compound is likely used in agrochemical or medicinal chemistry due to its heterocyclic component .
  • Molecular Weight : Higher (~316 g/mol) due to the pyridine and CF₃ groups .
3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid
  • Structure: Contains nitro (-NO₂) and hydroxyl (-OH) substituents on the phenyl ring.
  • Key Differences : The nitro group is a strong electron-withdrawing group, enhancing acidity (pKa ~1.5–2.5) compared to the hydroxymethyl-substituted compound (pKa ~4–5). Applications may include dye synthesis or explosive precursors .
3-(2-Thienyl)propanoic Acid
  • Structure : Replaces the benzene ring with a thiophene (sulfur-containing heterocycle).
  • Key Differences: Thiophene’s aromaticity and electron-rich nature alter reactivity, making it suitable for conductive polymers or organometallic catalysis .

Substituent Variations on the Propanoic Acid Chain

Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethylphenoxy]-2-methylpropanoic Acid)
  • Structure: Includes a methyl group on the propanoic acid and a 4-chlorobenzoyl-ethylamino substituent on the phenoxy ring.
  • Key Differences : The methyl group reduces rotational freedom, while the chlorobenzoyl moiety enhances lipid-lowering activity. Clinically used to treat hyperlipidemia, demonstrating higher bioactivity than simpler analogs .
2-Methyl-2-[3-(Trifluoromethyl)phenoxy]propanoic Acid
  • Structure: Contains a methyl group on the propanoic acid and a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Key Differences : Increased steric hindrance and lipophilicity improve membrane permeability, making it a candidate for herbicide development .

Functional Group Additions or Modifications

3-(2-(Benzo[d]thiazol-2-yl)phenoxy)propanoic Acid Derivatives
  • Structure: Incorporates a benzo[d]thiazole ring fused to the phenoxy group.
  • Key Differences : The thiazole ring introduces antibacterial and antifungal properties, as demonstrated in vitro against Staphylococcus aureus and Candida albicans .
2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)propanoic Acid
  • Structure: Features an amino group on the propanoic acid and diiodo substituents on the phenyl ring.
  • Key Differences : The iodine atoms increase molecular weight (~433 g/mol) and may confer X-ray contrast properties or thyroid hormone analog activity .

Comparative Data Table

Compound Name Substituents (Phenyl Ring) Substituents (Propanoic Acid) Molecular Weight (g/mol) Key Properties/Applications Reference
2-[3-(Hydroxymethyl)phenoxy]propanoic acid -CH₂OH (meta) None 196.2 Pharmaceutical intermediate
2-[4-[[5-(CF₃)-pyridinyl]oxy]phenoxy]propanoic acid -CF₃, pyridine None ~316 Agrochemical research
3-(4-Hydroxy-3-nitrophenyl)propanoic acid -NO₂, -OH (para) None ~211 Dye synthesis, nitroaromatic precursor
Bezafibrate -Cl, ethylamino-benzoyl -CH₃ ~361 Lipid-lowering drug
3-(2-Thienyl)propanoic acid Thiophene None ~156 Conductive polymers
2-Methyl-2-[3-(CF₃)phenoxy]propanoic acid -CF₃ -CH₃ ~252 Herbicide intermediate

Research Findings and Trends

  • Bioactivity: Compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit higher acidity and metabolic stability, favoring pharmaceutical applications .
  • Structural Complexity : Heterocyclic additions (e.g., pyridine, thiazole) enhance target specificity in antimicrobial or anticancer agents .
  • Industrial Use: Simpler analogs like 3-(2-thienyl)propanoic acid are prioritized in materials science due to synthetic accessibility .

Biological Activity

2-[3-(Hydroxymethyl)phenoxy]propanoic acid, a phenylpropanoic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid can be represented as follows:

C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_4

This compound features a hydroxymethyl group attached to a phenoxy moiety, which is essential for its biological activity.

1. Antidiabetic Effects

Recent studies have indicated that derivatives of phenylpropanoic acids, including 2-[3-(Hydroxymethyl)phenoxy]propanoic acid, exhibit significant hypoglycemic effects. In an in vivo study using CD-1 mice, compounds similar to this derivative showed pronounced hypoglycemic activity during oral glucose tolerance tests . The mechanism involves activation of the GPR40 receptor, which plays a crucial role in insulin secretion.

Table 1: Summary of Antidiabetic Activity

CompoundModel OrganismEffectReference
QS-528CD-1 MiceHypoglycemic effect observed
QS-619C57BL/6 MiceInduced hypoglycemia with hepatoprotective properties

2. Cancer Research

The compound's potential as an anticancer agent has been explored through various studies. It is believed that the phenoxy group enhances the compound's ability to interact with cellular targets involved in tumor progression. For instance, phenylpropanoic acid derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Case Study:
A study evaluating the cytotoxic effects of related compounds on HepG2 liver cancer cells demonstrated that as the concentration increased (from 2.5 μM to 25 μM), there was a dose-dependent increase in glucose uptake and lactate release, indicating enhanced metabolic activity associated with cancer cell proliferation .

3. Anti-inflammatory Activity

In addition to its antidiabetic and anticancer properties, 2-[3-(Hydroxymethyl)phenoxy]propanoic acid has been investigated for its anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of 2-[3-(Hydroxymethyl)phenoxy]propanoic acid is largely attributed to its ability to act as a non-covalent modifier of enzyme activity. For instance, it may interact with allosteric sites on hemoglobin or other proteins, altering their function without forming covalent bonds . This property allows for modulation of various physiological processes, including glucose metabolism and cell signaling pathways involved in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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